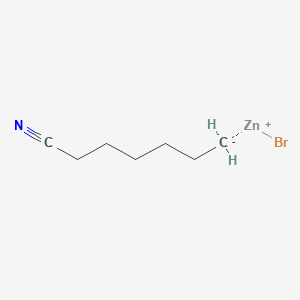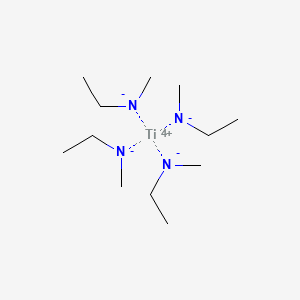
3-氯-2,4-二氟苄溴
描述
3-Chloro-2,4-difluorobenzyl bromide is a chemical compound with the empirical formula C7H4BrClF2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluorobenzyl bromide is represented by the SMILES stringFc1ccc(CBr)c(F)c1Cl . The InChI representation is 1S/C7H4BrClF2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 . The molecular weight is 241.46 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2,4-difluorobenzyl bromide include a molecular weight of 241.46 g/mol . It has a complexity of 134 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .科学研究应用
在分析化学中的衍生反应
3-氯-2,4-二氟苄溴,类似于其相关化合物五氟苄溴(PFB-Br),可能作为分析化学中一种多功能的衍生试剂,特别是在色谱和质谱中。PFB-Br 用于与各种亲核试剂形成衍生物,创建电中性、挥发性和稳定的化合物,非常适合对各种物质进行敏感分析。这些衍生物应用于内源和外源物质的定性和定量分析,包括生物样本中的无机和有机阴离子,如血浆、尿液和唾液。衍生反应有助于通过气相色谱-质谱中的电子捕获检测或电子捕获负离子化学电离来检测化合物,如亚硝酸盐、硝酸盐、氰化物和二烷基有机磷酸酯 (Tsikas, 2017)。
在聚合物科学中的应用
在聚合物科学领域,通过含氟试剂(如五氟苄溴)参与的反应衍生的高度氟化单体导致可溶性、疏水性聚醚的合成,具有低介电性能。这些材料表现出中等热稳定性和玻璃化转变温度,使它们适用于需要这些性能的各种应用。这些含氟化合物在聚合物合成中的特定相互作用和反应突显了它们在创造具有定制性能的先进材料中的实用性 (Fitch et al., 2003)。
环境分析
五氟苄溴衍生反应被用于环境分析,以识别和定量测定空气、水和沉积物样本中的微量卤代酚。该方法涉及在吸附剂上或通过液-液萃取收集酚,然后用PFB-Br进行衍生化,随后进行GC/MS分析。这种方法实现了高灵敏度和特异性,能够检测环境基质中的氯代酚、溴代酚和二氯代酚,突显了使用类似化合物(如3-氯-2,4-二氟苄溴)进行类似衍生化策略的潜在应用 (Hanada et al., 2002)。
安全和危害
作用机制
Target of Action
The primary target of 3-Chloro-2,4-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .
Mode of Action
3-Chloro-2,4-difluorobenzyl bromide interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the benzylic position, leading to the substitution of the bromide group . The exact mechanism can be either SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-2,4-difluorobenzyl bromide are primarily those involving the synthesis of aromatic compounds . The compound’s ability to react at the benzylic position can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of aromatic derivatives .
Result of Action
The molecular and cellular effects of 3-Chloro-2,4-difluorobenzyl bromide’s action depend on the specific biochemical pathways it affects. In general, its reaction at the benzylic position can lead to the formation of new aromatic compounds, potentially altering cellular processes that depend on these compounds .
Action Environment
The action, efficacy, and stability of 3-Chloro-2,4-difluorobenzyl bromide can be influenced by various environmental factors. For example, the rate of its nucleophilic substitution reactions can be affected by the polarity of the solvent, the temperature, and the presence of catalysts . Additionally, the compound’s stability may be affected by exposure to light, heat, or oxygen.
属性
IUPAC Name |
1-(bromomethyl)-3-chloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPGMBZSOLBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397574 | |
| Record name | 3-Chloro-2,4-difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886501-15-1 | |
| Record name | 1-(Bromomethyl)-3-chloro-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)





![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)